Difluoromethyl trifluoromethanesulfonate

Description

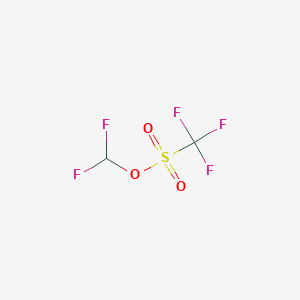

Structure

3D Structure

Properties

IUPAC Name |

difluoromethyl trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF5O3S/c3-1(4)10-11(8,9)2(5,6)7/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAANAKGWBDWGBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(OS(=O)(=O)C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2HF5O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501015841 | |

| Record name | difluoromethyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1885-46-7 | |

| Record name | difluoromethyl trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Difluoromethyl trifluoromethanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Senior Application Scientist's Guide to Difluoromethyl Trifluoromethanesulfonate: Synthesis, Characterization, and Application

Executive Summary

The difluoromethyl (–CF₂H) group has emerged as a critical structural motif in modern medicinal chemistry, acting as a bioisostere for hydroxyl, thiol, or amine functionalities, thereby enhancing metabolic stability and modulating physicochemical properties.[1] The effective introduction of this group is paramount for drug discovery and development. Difluoromethyl trifluoromethanesulfonate (CF₂HOTf), also known as difluoromethyl triflate, is a potent electrophilic reagent designed for this purpose. This technical guide provides an in-depth overview of the synthesis, handling, detailed spectroscopic characterization, and application of CF₂HOTf for researchers, chemists, and professionals in drug development.

The Strategic Importance of the Difluoromethyl Group

In the landscape of fluorinated functional groups, the difluoromethyl moiety holds a unique position. Unlike the more common trifluoromethyl (–CF₃) group, the –CF₂H group possesses a polarized C–H bond capable of acting as a hydrogen bond donor.[1] This allows it to mimic the hydrogen bonding capabilities of groups like hydroxyl (–OH) or thiol (–SH), which are frequently involved in critical binding interactions within biological systems.[1] The replacement of these groups with a –CF₂H moiety can lead to significant improvements in a drug candidate's profile, including:

-

Enhanced Metabolic Stability: The C-F bond is significantly stronger than the C-H bond, making the group more resistant to oxidative metabolism.

-

Modulated Lipophilicity: Fluorination increases lipophilicity, which can improve membrane permeability and bioavailability.

-

Fine-tuned Acidity/Basicity: The strong electron-withdrawing nature of the fluorine atoms influences the pKa of nearby functional groups.

Given these advantages, robust and efficient methods for installing the –CF₂H group are in high demand. This compound (CF₂HOTf) serves as a key electrophilic source of the "CF₂H⁺" synthon, enabling direct difluoromethylation of various nucleophiles.[2]

Synthesis of this compound (CF₂HOTf)

CF₂HOTf is typically prepared by reacting a trifluoromethyl source with a strong superacid, namely trifluoromethanesulfonic acid (triflic acid, TfOH). The most common and reliable method involves the use of (trifluoromethyl)trimethylsilane (TMSCF₃), also known as the Ruppert-Prakash reagent.[3][4]

Mechanistic Rationale

The synthesis hinges on the high electrophilicity of the silicon in TMSCF₃ and the exceptional protonating power of triflic acid. The reaction is catalyzed by a strong Lewis acid, such as titanium tetrachloride (TiCl₄), which facilitates the transfer of the trifluoromethyl group and subsequent rearrangement. The triflate anion is an excellent leaving group, which is crucial for the reactivity of the final product.

Detailed Synthesis Protocol

This protocol is adapted from established literature procedures.[3][4] It is critical to perform this synthesis under strictly anhydrous and inert conditions (e.g., using Schlenk techniques under an argon or nitrogen atmosphere) as the reagents and product are highly sensitive to moisture.

Reagents & Equipment:

-

Trifluoromethanesulfonic acid (TfOH)

-

Titanium tetrachloride (TiCl₄)

-

(Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert-Prakash reagent)

-

Dry Schlenk flask with a magnetic stir bar

-

Gas-tight syringes

-

Vacuum pump and cold trap (e.g., liquid nitrogen)

Step-by-Step Procedure:

-

Acid Preparation: To a dry Schlenk flask under an inert atmosphere, add triflic acid (1.2 eq.) via a gas-tight syringe.

-

Catalyst Addition: While stirring vigorously, carefully add TiCl₄ (approx. 1 mol%) to the triflic acid.[3]

-

Degassing: After 5 minutes of stirring, evacuate the flask (e.g., to 13 mbar) for about 10 minutes until gas evolution ceases. This step removes any dissolved gases.[3]

-

Precursor Addition: Cool the mixture to -20°C using a suitable cooling bath. Very slowly, add TMSCF₃ (1.0 eq.) dropwise via syringe. An exothermic reaction may occur, so slow addition is crucial for temperature control.[3]

-

Reaction: Allow the mixture to stir for 5 minutes at -20°C, then slowly warm to room temperature and continue stirring for an additional 1 hour.[3]

-

Purification by Vacuum Transfer: The product, CF₂HOTf, is volatile. Purify it by distilling the volatile materials from the reaction mixture under reduced pressure (e.g., 130 mbar) and collecting them in a cold trap cooled with liquid nitrogen.[3]

-

Isolation: Once the transfer is complete, slowly warm the cold trap to room temperature under a positive pressure of inert gas to recover the product as a colorless liquid.[3] An expected yield is around 74%.[3]

Caption: High-level workflow for the synthesis of CF₂HOTf.

Physicochemical Properties and Safe Handling

CF₂HOTf is a reactive and hazardous chemical that requires careful handling in a well-ventilated fume hood.

Key Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₂HF₅O₃S | [5][6] |

| Molecular Weight | 200.09 g/mol | [6] |

| Appearance | Colorless liquid | [3] |

| Density | 1.584 g/mL at 25 °C | |

| CAS Number | 1885-46-7 | [5][6] |

| Storage | 2-8°C under inert atmosphere |

Safety and Handling Precautions

CF₂HOTf is classified as a flammable liquid and is corrosive, causing severe skin burns and eye damage.[6] It is also harmful if swallowed.[6]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, flame-retardant lab coat, and chemically resistant gloves.

-

Ventilation: Use exclusively in a certified chemical fume hood to avoid inhalation of vapors.[5][7]

-

Incompatible Materials: Avoid contact with water, strong bases, and oxidizing agents.[7] The reaction with water can be violent.

-

Fire Safety: Keep away from ignition sources. Use dry chemical or carbon dioxide fire extinguishers. Do not use water.

-

Spill Cleanup: Absorb spills with an inert, dry material (e.g., sand or vermiculite) and dispose of as hazardous chemical waste.[7]

Spectroscopic Characterization and Purity Analysis

Confirming the identity and purity of the synthesized CF₂HOTf is essential before its use in subsequent reactions. NMR spectroscopy is the primary tool for this analysis.

Caption: Logical flow for the characterization of synthesized CF₂HOTf.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectra of CF₂HOTf are highly distinctive due to the presence of both hydrogen and fluorine atoms.

| Nucleus | Chemical Shift (δ) | Multiplicity | Coupling Constant (J) | Rationale |

| ¹H NMR | ~6.64 ppm | Triplet (t) | J(H,F) ≈ 60 Hz | The single proton is split into a triplet by the two adjacent, chemically equivalent fluorine atoms of the –CF₂H group.[3] |

| ¹⁹F NMR | ~ -79 ppm | Singlet (s) | N/A | Corresponds to the three equivalent fluorine atoms of the triflate (–CF₃) group.[8] |

| ~ -110 to -120 ppm | Doublet (d) | J(F,H) ≈ 60 Hz | Corresponds to the two equivalent fluorine atoms of the difluoromethyl (–CF₂H) group, split by the single adjacent proton. |

Note: ¹⁹F NMR chemical shifts can vary based on the solvent and reference standard used. The triflate signal is often sharp and well-defined.

Applications in Electrophilic Difluoromethylation

The primary utility of CF₂HOTf is as an electrophilic difluoromethylating agent. However, its reactivity is nuanced. Under strongly basic conditions, it can act as a precursor to difluorocarbene (:CF₂), a highly reactive intermediate.[4][9]

Mechanism of Action: Sₙ2 vs. Difluorocarbene

The reaction pathway depends heavily on the nature of the nucleophile and the reaction conditions.

-

Sₙ2 Pathway: With soft nucleophiles or under neutral/acidic conditions, a direct nucleophilic attack on the –CF₂H carbon can occur, displacing the triflate leaving group.

-

Difluorocarbene Pathway: In the presence of a strong, non-nucleophilic base (like aqueous KOH), CF₂HOTf can undergo elimination to form difluorocarbene (:CF₂).[4] This carbene is then trapped by the nucleophile (e.g., a phenoxide) to form the difluoromethylated product. This pathway is particularly effective for the difluoromethylation of phenols and thiols.[4]

Caption: Competing reaction pathways for CF₂HOTf.

Scope of Application

CF₂HOTf has been successfully employed to difluoromethylate a wide range of nucleophiles, demonstrating its versatility in organic synthesis.

-

O-Difluoromethylation: Phenols and stable enols react readily, typically via the difluorocarbene pathway, to form difluoromethyl ethers.[4] This method is tolerant of many functional groups, including esters, amides, ketones, and nitriles.[4]

-

S-Difluoromethylation: Thiols and thiophenols are efficiently converted to difluoromethyl sulfides.[4]

-

C-Difluoromethylation: While less common for this specific reagent compared to others, C-nucleophiles like stabilized enolates can be difluoromethylated.[2]

-

One-Pot Procedures: The reagent's reactivity profile allows for elegant one-pot syntheses. For instance, aryl boronic acids can be oxidized in-situ to phenols, which are then immediately difluoromethylated without isolation.[4]

Conclusion

This compound is a powerful and versatile reagent for the introduction of the valuable –CF₂H group into organic molecules. Its synthesis from readily available materials, though requiring rigorous anhydrous technique, is straightforward. A thorough understanding of its dual reactivity—acting as both a direct electrophile and a difluorocarbene precursor—is crucial for its effective application. With careful handling and proper characterization, CF₂HOTf provides a reliable and efficient tool for chemists in pharmaceutical and materials science, accelerating the development of novel fluorinated compounds.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Ko, H., et al. (2023). Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach. Nature Communications. Sourced from PubMed Central. [Link]

-

Wang, Z., et al. (2024). CF2H-synthon enables asymmetric radical difluoroalkylation for synthesis of chiral difluoromethylated amines. Nature Communications. Sourced from PubMed Central. [Link]

-

Szabo-Scandic. Trifluoromethanesulfonic acid Safety Data Sheet. [Link]

-

ResearchGate. N-Activation of 2-PySO2CF2H for Electrophilic Difluoromethylthiolation of Electron-Rich Heteroarenes. [Link]

-

Zhang, F-G., et al. (2018). Difluoromethylation of (hetero)aryl chlorides with chlorodifluoromethane catalyzed by nickel. Nature Communications. [Link]

-

ResearchGate. Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds. [Link]

-

SpectraBase. TRIFLUOROMETHYL-TRIFLUOROMETHANESULFONATE - Optional[19F NMR] - Chemical Shifts. Wiley-VCH GmbH. [Link]

-

Fier, P. S., & Hartwig, J. F. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie (International ed. in English). Sourced from PubMed Central. [Link]

-

Prakash, G. K. S., et al. (2010). N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles. Organic Letters. [Link]

-

Groleau, C., et al. (2019). A Unified Strategy for the Synthesis of Difluoromethyl- and Vinylfluoride-Containing Scaffolds. Organic Letters. [Link]

-

Stang, P. J., & Dueber, T. E. (1974). Methanesulfonic acid, trifluoro-, 1,2-dimethyl-1-propenyl ester. Organic Syntheses. [Link]

-

Wiley-VCH. (2007). Supporting Information. [Link]

-

Zhang, C. (2011). Generation of the CF3 Radical From Trifluoromethylsulfonium Triflate and Its Trifluoromethylation of Styrenes. Chemical Communications. [Link]

-

Fluorine notes. In Situ Generation of Difluoromethyl Diazomethane. [Link]

Sources

- 1. Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Trifluoromethanesulfonic acid difluoromethyl ester synthesis - chemicalbook [chemicalbook.com]

- 4. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. synquestlabs.com [synquestlabs.com]

- 6. This compound | C2HF5O3S | CID 542802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. szabo-scandic.com [szabo-scandic.com]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. pubs.acs.org [pubs.acs.org]

"Physical and chemical properties of Difluoromethyl trifluoromethanesulfonate"

An In-Depth Technical Guide to Difluoromethyl Trifluoromethanesulfonate

Authored by a Senior Application Scientist

Introduction: A Modern Reagent for Difluoromethylation

This compound, commonly known as difluoromethyl triflate (HCF₂OTf), has emerged as a pivotal reagent in modern organic and medicinal chemistry.[1] Its growing importance stems from its role as a convenient and effective source for the difluoromethyl (CHF₂) group, a moiety of significant interest in drug discovery. The incorporation of a CHF₂ group can modulate a molecule's lipophilicity, metabolic stability, and binding affinity, making it a valuable functional group in the design of novel therapeutics.[2][3]

This guide provides a comprehensive overview of the physical and chemical properties of this compound, its mechanistic behavior, synthesis, and safe handling protocols. It is intended for researchers, scientists, and drug development professionals who seek to leverage this versatile reagent in their synthetic endeavors. Unlike traditional methods that often rely on hazardous, ozone-depleting gases like Freon 22, difluoromethyl triflate is an air-stable, easy-to-handle liquid, representing a significant advancement in synthetic methodology.[1][4]

Core Properties and Identifiers

A clear understanding of the fundamental properties of a reagent is paramount for its effective and safe use in the laboratory. The key identifiers and physical characteristics of this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | [5] |

| Synonyms | Difluoromethyl triflate, HCF₂OTf | [5] |

| CAS Number | 1885-46-7 | [5][6] |

| Molecular Formula | C₂HF₅O₃S | [5][7] |

| Molecular Weight | 200.09 g/mol | [5] |

| Appearance | Colorless to yellow liquid with a pungent odor | [8] |

| Storage | 2-8°C, Inert atmosphere, Keep in dark place | [7] |

Chemical Structure and Spectroscopic Data

The structure of this compound features a difluoromethyl group linked to the highly effective triflate leaving group.

Caption: Chemical structure of this compound.

Spectroscopic Characterization

-

¹H NMR: The proton signal for the CHF₂ group typically appears as a triplet due to coupling with the two fluorine atoms. A characteristic shift has been reported at δ = 6.64 ppm (t, JH-F = 60 Hz, 1H, -CHF₂) in CDCl₃.[9]

-

¹⁹F NMR: The ¹⁹F NMR spectrum would be expected to show two distinct environments: one for the triflate group (CF₃SO₃-) and another for the difluoromethyl group (-CHF₂).

Reactivity and Mechanistic Insights

The primary utility of this compound is as a precursor for difluoromethylation reactions.[1] A common misconception is that it acts as a direct electrophilic source of "CHF₂⁺" via an Sₙ2-type mechanism. However, its predominant and more synthetically useful reactivity profile involves the generation of difluorocarbene (:CF₂), a potent electrophile, under basic conditions.[10]

The triflate anion is an excellent leaving group, facilitating the key transformation. The process can be summarized as follows:

-

Deprotonation: A base abstracts the acidic proton from the difluoromethyl group.

-

Elimination: The resulting unstable anion rapidly eliminates the triflate anion.

-

Carbene Formation: This elimination step generates the neutral difluorocarbene intermediate (:CF₂).

This difluorocarbene is the key reactive species that then engages with various nucleophiles, such as phenols or thiols, to form difluoromethyl ethers and thioethers, respectively.[4][10]

Caption: Mechanistic pathway for difluorocarbene generation.

This carbene-based mechanism is advantageous as it allows reactions to proceed rapidly under mild conditions, often at room temperature and in aqueous solvents.[4]

Synthesis Protocol

This compound can be synthesized on a multi-gram scale, making it accessible for laboratory use.[10] The following protocol is adapted from a reported procedure in the European Journal of Medicinal Chemistry.[9]

Experimental Protocol: Synthesis of Difluoromethyl Triflate

Rationale: This procedure utilizes the reaction of triflic acid with a difluoromethyl source, Ruppert's reagent ((trifluoromethyl)trimethylsilane), catalyzed by a Lewis acid (TiCl₄), to generate the desired product. The final purification by in-vacuo distillation isolates the volatile product.

Materials:

-

Triflic acid (TfOH)

-

Titanium tetrachloride (TiCl₄)

-

(Trifluoromethyl)trimethylsilane (TMSCF₃, Ruppert's reagent)

-

Schlenk vessel and gas-tight syringes

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Catalyst Preparation: Under an inert atmosphere, carefully add triflic acid (1.2 eq.) to a Schlenk vessel using a gas-tight syringe.

-

With vigorous stirring, add titanium tetrachloride (1.17 mol%).

-

Degassing: After 5 minutes, evacuate the homogeneous solution (e.g., at 13 mbar) for 10 minutes until gas evolution ceases. This step removes any dissolved volatile impurities.

-

Reactant Addition: Cool the mixture to -20°C in a suitable cooling bath.

-

Very carefully add Ruppert's reagent (1.0 eq.) via syringe. Stir the mixture for 5 minutes at -20°C.

-

Reaction: Allow the reaction mixture to warm slowly to room temperature and stir for an additional 1 hour.

-

Purification: Distill the volatile materials from the reaction mixture under vacuum (e.g., 130 mbar), collecting the product in a cold trap cooled with liquid nitrogen.

-

Isolation: After the distillation is complete, slowly warm the cold trap under a positive pressure of inert gas to recover the final product as a colorless liquid.

Caption: Workflow for the synthesis of difluoromethyl triflate.

Safety, Handling, and Storage

This compound is a hazardous chemical that requires careful handling in a well-ventilated fume hood.[6] It is classified as flammable, corrosive, and harmful if swallowed.[5]

GHS Hazard Information: [5]

-

H226: Flammable liquid and vapor.

-

H302: Harmful if swallowed.

-

H314: Causes severe skin burns and eye damage.

Recommended Safety Precautions:

-

Personal Protective Equipment (PPE): Wear suitable protective clothing, chemical-resistant gloves (e.g., butyl rubber), and tightly fitting safety goggles or a face shield.[8][11]

-

Handling: Keep away from ignition sources, including static discharges, and use only non-sparking tools.[6] Avoid contact with skin and eyes and do not breathe vapors.[6][8] Handle in accordance with good industrial hygiene and safety practices.[11]

-

Storage: Store in a tightly closed, corrosive-resistant container in a cool, dry, and well-ventilated place between 2-8°C.[7] Keep away from incompatible materials.

-

First Aid:

-

Skin Contact: Immediately take off all contaminated clothing and rinse the skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[12]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[11][12]

-

Conclusion

This compound is a powerful and practical reagent for introducing the valuable difluoromethyl group into organic molecules. Its character as a stable liquid and its efficient generation of difluorocarbene under mild conditions make it a superior alternative to older, less environmentally friendly methods. A thorough understanding of its properties, reactivity, and stringent safety requirements is essential for its successful application in research and development, particularly within the fields of medicinal chemistry and drug discovery.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 542802, this compound. Retrieved from [Link].

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Utility of Diphenyl(trifluoromethyl)sulfonium Trifluoromethanesulfonate in Modern Organic Synthesis. Retrieved from [Link].

-

ChemBK. (2024). This compound. Retrieved from [Link].

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 337239, Trifluoromethyl trifluoromethanesulfonate. Retrieved from [Link].

-

SpectraBase. (n.d.). Trifluoromethanesulfonic acid methyl ester. Retrieved from [Link].

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link].

- Google Patents. (2016). CN106008282A - Method for synthesizing trifluoromethanesulfonate.

-

ResearchGate. (n.d.). (A) Application of deuterium and fluorine atoms in medicinal chemistry. Retrieved from [Link].

-

SpectraBase. (n.d.). TRIFLUOROMETHYL-TRIFLUOROMETHANESULFONATE - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link].

-

Prakash, G. K. S., & Hu, J. (2013). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. Angewandte Chemie International Edition, 52(8), 2203–2206. Retrieved from [Link].

-

MDPI. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link].

-

Lee, J. W., & Fu, G. C. (2020). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. ACS Catalysis, 10(15), 8758–8766. Retrieved from [Link].

-

SpectraBase. (n.d.). Trifluoromethanesulfonic acid methyl ester - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link].

Sources

- 1. Trifluoromethanesulfonic acid difluoromethyl ester | 1885-46-7 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C2HF5O3S | CID 542802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. synquestlabs.com [synquestlabs.com]

- 7. lab-chemicals.com [lab-chemicals.com]

- 8. chembk.com [chembk.com]

- 9. Trifluoromethanesulfonic acid difluoromethyl ester synthesis - chemicalbook [chemicalbook.com]

- 10. This compound|CAS 1885-46-7 [benchchem.com]

- 11. chemicalbook.com [chemicalbook.com]

- 12. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

"CAS number 1885-46-7 properties"

An In-Depth Technical Guide to Difluoromethyl Trifluoromethanesulfonate (CAS Number: 1885-46-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, commonly referred to as Difluoromethyl triflate, is a potent electrophilic difluoromethylating agent with the CAS number 1885-46-7.[1][2][3][4][5][6][7] This colorless liquid has gained significant traction in the scientific community for its utility in introducing the difluoromethyl (CF₂H) group into organic molecules. The incorporation of this moiety is a well-established strategy in drug discovery to modulate the physicochemical and biological properties of lead compounds, such as metabolic stability, lipophilicity, and binding affinity. This guide will delve into the core properties, applications, and handling protocols for this versatile reagent.

Chemical and Physical Properties

Difluoromethyl triflate is a non-ozone-depleting, air-stable liquid, making it a more manageable reagent compared to many other fluorinating agents.[3] Its key properties are summarized in the table below.

| Property | Value |

| CAS Number | 1885-46-7 |

| Molecular Formula | C₂HF₅O₃S |

| Molecular Weight | 200.08 g/mol |

| Appearance | Colorless to light yellow clear liquid |

| Density | 1.584 g/mL at 25 °C |

| Boiling Point | 48.5-49 °C |

| Flash Point | 57 °C |

| Storage Temperature | 2-8°C |

A compilation of data from various chemical suppliers.[3][4]

Molecular Structure

The structure of this compound is characterized by a difluoromethyl group attached to the highly electrophilic triflate leaving group.

Caption: Chemical structure of this compound.

Applications in Organic Synthesis

The primary utility of Difluoromethyl triflate lies in its ability to serve as an electrophilic source of the CF₂H group. It is employed in a variety of difluoromethylation reactions, which are crucial for the synthesis of novel pharmaceuticals and agrochemicals.

Key Applications:

-

Difluoromethylation of Heterocycles: It is used to prepare difluoromethoxylated heterocycles by reacting with hydroxylated N-based heterocycles.[4]

-

Synthesis of Difluoromethyl Ethers and Thioethers: The reagent facilitates a straightforward method for preparing difluoromethyl ethers and thioethers from alcohols and thiols under basic conditions.[3][4]

-

Formation of Difluoromethyl Phenols: It enables the one-pot synthesis of difluoromethyl phenols from boronic acids.[3][4]

-

Synthesis of Trifluoromethylated Arenes: Difluoromethyl triflate can be used to synthesize trifluoromethylated arenes when treated with diaryliodonium salts in the presence of copper.[4]

Reaction Mechanism

The high reactivity of Difluoromethyl triflate is attributed to the excellent leaving group ability of the triflate anion (CF₃SO₃⁻). In a typical nucleophilic substitution reaction, a nucleophile attacks the carbon atom of the difluoromethyl group, displacing the triflate and forming a new carbon-nucleophile bond.

Caption: Generalized mechanism of difluoromethylation.

Experimental Protocol: A Representative Difluoromethylation of a Phenol

The following is a generalized protocol for the difluoromethylation of a phenolic substrate. Researchers should optimize conditions for their specific substrate.

1. Materials:

-

Phenolic substrate

-

This compound (CAS 1885-46-7)

-

A suitable base (e.g., potassium carbonate, cesium carbonate)

-

Anhydrous aprotic solvent (e.g., acetonitrile, DMF)

-

Inert gas atmosphere (e.g., nitrogen, argon)

2. Procedure:

-

To a dry reaction flask under an inert atmosphere, add the phenolic substrate and the anhydrous solvent.

-

Add the base to the reaction mixture and stir until it is well-suspended.

-

Cool the reaction mixture to a suitable temperature (e.g., 0 °C).

-

Slowly add this compound to the reaction mixture via syringe.

-

Allow the reaction to warm to room temperature and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction with a suitable aqueous solution (e.g., saturated ammonium chloride).

-

Extract the product with an appropriate organic solvent.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain the desired difluoromethylated phenol.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Hazards: Flammable liquid and vapor. Harmful if swallowed. Causes severe skin burns and eye damage.[8][9]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and face protection.[9]

-

Handling: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. Keep the container tightly closed.[9]

-

Storage: Store in a well-ventilated place. Keep cool. Recommended storage temperature is 2-8°C.[3][4]

Conclusion

This compound (CAS 1885-46-7) is a valuable and versatile reagent for the introduction of the difluoromethyl group in organic synthesis. Its stability and ease of handling, relative to other fluorinating agents, make it an attractive choice for medicinal chemists and researchers in drug development. A thorough understanding of its properties and strict adherence to safety protocols are essential for its effective and safe utilization in the laboratory.

References

-

Wikipedia. (2023, December 1). UV-328. Retrieved from [Link]

-

Ecochem. (n.d.). UV 328 CAS 25973-55-1 | High-Performance UV Absorber from Ecochem China. Retrieved from [Link]

-

Hunan Chemical BV. (n.d.). UV Absorber 328. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Purdue University. (2025, November 4). Current Archive List. Retrieved from [Link]

Sources

- 1. 1885-46-7 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 2. lab-chemicals.com [lab-chemicals.com]

- 3. Trifluoromethanesulfonic acid difluoromethyl ester | 1885-46-7 [chemicalbook.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 1885-46-7|this compound|BLD Pharm [bldpharm.com]

- 6. 1885-46-7 | this compound | Triflates | Ambeed.com [ambeed.com]

- 7. Trifluoromethanesulfonic acid difluoromethyl ester CAS#: 1885-46-7 [m.chemicalbook.com]

- 8. CAS 1885-46-7 | 6164-3-45 | MDL MFCD28054469 | this compound | SynQuest Laboratories [synquestlabs.com]

- 9. This compound | 1885-46-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Difluoromethyl Trifluoromethanesulfonate: A Comprehensive Guide to Stability and Storage

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Role and Reactivity of Difluoromethyl Trifluoromethanesulfonate

This compound (HCF₂OTf), commonly known as difluoromethyl triflate, is a pivotal reagent in modern medicinal and agricultural chemistry.[1] Its utility lies in its capacity to introduce the difluoromethyl (CF₂H) group, a bioisostere for hydroxyl, thiol, or amine groups, which can significantly enhance a molecule's metabolic stability and binding affinity without drastically altering its steric profile.[2] As an easy-to-handle, air-stable liquid, it presents a more practical alternative to gaseous difluoromethylating agents.[1][2]

However, the very reactivity that makes HCF₂OTf a valuable synthetic tool—stemming from the exceptional leaving group ability of the triflate anion—also renders it susceptible to degradation if not stored and handled with precision. This guide provides a comprehensive overview of the factors governing its stability, outlines field-proven storage and handling protocols, and offers methodologies for assessing its integrity over time.

Physicochemical Properties and Inherent Stability

This compound is a colorless to light yellow, flammable liquid with a pungent odor.[3][4] Its stability is intrinsically linked to its chemical structure, featuring a highly polarized sulfur-oxygen bond that is susceptible to nucleophilic attack. The primary route of degradation under typical laboratory conditions is hydrolysis.

Decomposition Pathway: Hydrolysis

The principal mechanism of non-combustive degradation is reaction with water. The electrophilic sulfur atom is highly susceptible to attack by nucleophiles, including water. This hydrolysis pathway leads to the formation of trifluoromethanesulfonic acid and the unstable difluoromethanol, which can further decompose.

Below is a diagram illustrating the probable hydrolytic decomposition pathway.

Caption: Probable pathway for the hydrolysis of this compound.

In the event of combustion, hazardous decomposition products are formed, including carbon monoxide (CO), carbon dioxide (CO₂), sulfur oxides (SOx), and gaseous hydrogen fluoride (HF).[5]

Recommended Storage and Handling Protocols

The overarching principle for storing this compound is the strict exclusion of moisture and incompatible materials in a controlled, cool environment. The following protocols are a synthesis of safety data and practical experience.

3.1. Core Storage Conditions

A summary of recommended storage conditions is presented in the table below.

| Parameter | Recommendation | Rationale | Supporting Sources |

| Temperature | 2–8°C (Refrigerated) | To minimize thermal decomposition and reduce vapor pressure, lowering flammability risk. | [6][7] |

| Atmosphere | Under an inert atmosphere (Nitrogen or Argon) | To displace moisture and oxygen, preventing hydrolysis and potential oxidative side reactions. | [6][7] |

| Light | Keep in a dark place | To prevent potential photolytic decomposition pathways. | [6] |

| Container | Tightly closed, original container | To prevent atmospheric moisture ingress and ensure material compatibility. | [8][9] |

3.2. Handling Procedures

Given its hazardous nature, all manipulations must be conducted with appropriate personal protective equipment (PPE) and engineering controls.[10]

-

Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of vapors.[5][11] Ensure an eyewash station and safety shower are immediately accessible.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and a face shield.[3][7]

-

Skin Protection: Wear impervious gloves (e.g., butyl rubber) and a flame-retardant lab coat. Ensure gloves are inspected before use and changed immediately if contaminated.[3][12]

-

Respiratory Protection: If there is a risk of exceeding exposure limits, use a NIOSH/MSHA-approved respirator with an appropriate cartridge for organic vapors and acid gases.[7][11]

-

-

Dispensing: Use spark-proof tools and bond/ground containers during transfer to prevent ignition from static discharge.[4][5][12]

3.3. Incompatible Materials

To prevent violent reactions and degradation, avoid contact with the following:

-

Water/Moisture: Reacts violently.[8]

-

Strong Oxidizing Agents: Can lead to fire or explosion.[7][13]

-

Combustible Materials: The compound is flammable and should be stored separately.[8]

Assessing Reagent Stability: Experimental Workflow

Verifying the purity and stability of this compound is crucial for ensuring reproducible experimental outcomes. A routine quality control workflow should be established.

4.1. Protocol: Purity Assessment by Gas Chromatography (GC)

This protocol provides a general method for assessing the purity of the reagent and detecting volatile degradation products.

Methodology:

-

Sample Preparation: a. In a controlled inert atmosphere (glovebox), carefully prepare a 1% (v/v) solution of this compound in a dry, inert solvent such as anhydrous acetonitrile. b. Transfer the solution to a GC vial with a PTFE-lined cap.

-

Instrumentation (Typical):

-

Gas Chromatograph: Agilent 7890 or equivalent.

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

-

Injector: Split/splitless, 250°C, split ratio 50:1.

-

Oven Program:

-

Initial Temperature: 40°C, hold for 2 minutes.

-

Ramp: 15°C/min to 200°C.

-

Hold: 2 minutes.

-

-

Detector: Flame Ionization Detector (FID) at 280°C.

-

Carrier Gas: Helium, constant flow at 1.0 mL/min.

-

-

Data Analysis: a. Integrate the peak areas of all components in the chromatogram. b. Calculate the purity as the percentage of the main peak area relative to the total area of all peaks. c. The presence of early-eluting peaks may indicate volatile decomposition products, while later-eluting peaks could suggest non-volatile impurities or degradation products.

4.2. Workflow for a Stability Study

The following diagram outlines a logical workflow for conducting a formal stability study on this compound.

Caption: A typical experimental workflow for a stability study of HCF₂OTf.

Conclusion

This compound is a powerful but sensitive reagent. Its stability is critically dependent on strict adherence to proper storage and handling protocols. By maintaining a refrigerated, dark, and inert environment, and by excluding moisture and chemical incompatibilities, researchers can ensure the reagent's integrity and the success of their synthetic endeavors. Regular quality control using established analytical methods is a self-validating system that underpins reproducible and reliable results in the laboratory.

References

- (No author given). (n.d.).

-

ChemBK. (2024, May 23). This compound. Retrieved from [Link]

-

Szabo-Scandic. (n.d.). Trifluoromethanesulfonic acid. Retrieved from [Link]

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Trifluoromethanesulfonic acid, 99%. Retrieved from [Link]

-

PubChem. (n.d.). This compound. Retrieved from [Link]

-

Hu, J., et al. (n.d.). Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate. NIH Public Access. Retrieved from [Link]

-

PubChem. (n.d.). Trifluoromethyl trifluoromethanesulfonate. Retrieved from [Link]

-

ResearchGate. (2024, February 8). (PDF) Trifluoromethyl Fluorosulfonate (CF3OSO2F) and Trifluoromethoxy Sulfur Pentafluoride (CF3OSF5) – Two Gaseous Sulfur(VI) Compounds with Insulating Properties. Retrieved from [Link]

-

CAS. (n.d.). Chemical Safety Library. Retrieved from [Link]

Sources

- 1. Trifluoromethanesulfonic acid difluoromethyl ester | 1885-46-7 [chemicalbook.com]

- 2. This compound|CAS 1885-46-7 [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. This compound | 1885-46-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. fishersci.com [fishersci.com]

- 6. lab-chemicals.com [lab-chemicals.com]

- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. szabo-scandic.com [szabo-scandic.com]

- 10. This compound | C2HF5O3S | CID 542802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. datasheets.scbt.com [datasheets.scbt.com]

"Basic principles of difluoromethylation using Difluoromethyl trifluoromethanesulfonate"

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Core Principles of Difluoromethylation Using Difluoromethyl Trifluoromethanesulfonate

Abstract

The strategic incorporation of the difluoromethyl (–CF₂H) group into bioactive molecules is a cornerstone of modern medicinal chemistry, offering a sophisticated tool to modulate physicochemical and pharmacological properties. This guide provides an in-depth technical overview of difluoromethylation reactions utilizing this compound (CF₂HOTf), a highly efficient and versatile reagent. We will dissect the fundamental principles governing its reactivity, moving beyond simple procedural descriptions to explain the causal chemistry behind its application. This document details the prevailing mechanistic pathway via difluorocarbene (:CF₂), provides validated, step-by-step experimental protocols for O-, S-, N-, and C-difluoromethylation, and summarizes critical safety and handling procedures. The insights and methodologies presented herein are designed to empower researchers in drug discovery and process development to effectively leverage this powerful transformation.

The Strategic Value of the Difluoromethyl Group in Medicinal Chemistry

The introduction of fluorine into drug candidates is a well-established strategy for optimizing molecular properties.[1][2] Among the various fluorinated motifs, the difluoromethyl (–CF₂H) group has garnered significant attention for its unique and valuable characteristics.[1][3]

-

Bioisosterism: The CF₂H group is recognized as a bioisostere of common functional groups such as the hydroxyl (–OH), thiol (–SH), and amine (–NH₂) moieties.[3][4][5][6] This mimicry allows for the subtle yet impactful modification of a molecule's interaction with its biological target.

-

Lipophilic Hydrogen Bond Donor: The two strongly electron-withdrawing fluorine atoms polarize the C-H bond, enabling the CF₂H group to act as a weak, lipophilic hydrogen bond donor.[4][5][6][7] This property can introduce new, favorable interactions within a protein's binding pocket, enhancing affinity and selectivity.[3][5]

-

Enhanced Metabolic Stability: Replacing metabolically labile groups (like alcohols or thiols) with the robust CF₂H group can significantly improve a compound's metabolic stability, leading to a longer half-life and improved pharmacokinetic profile.[1][3][5]

-

Modulation of Physicochemical Properties: Incorporation of the CF₂H group alters key properties such as lipophilicity (LogP), acidity (pKa), and membrane permeability, providing chemists with a tool to fine-tune a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1][5]

The successful application of this group is evident in numerous pharmaceuticals and clinical candidates, including the anti-inflammatory drug Roflumilast and the proton-pump inhibitor Pantoprazole, which contain the related difluoromethoxy (–OCF₂H) group.[8]

This compound (CF₂HOTf): A Profile

This compound (CF₂HOTf), also known as difluoromethyl triflate, has emerged as a premier reagent for introducing the CF₂H group. It is a commercially available, easy-to-handle, air-stable, and non-ozone-depleting liquid, making it highly practical for laboratory use.[9]

Its synthesis can be achieved on a multi-gram scale, with one common method involving the reaction of trifluoromethyltrimethylsilane (TMSCF₃) with triflic acid.[9][10][11] Furthermore, a scalable synthesis via electrochemical fluorination (ECF) has also been reported, highlighting its potential for larger-scale production.[12][13]

The Core Mechanism: The Primacy of Difluorocarbene

While the structure of CF₂HOTf—possessing an excellent triflate leaving group—might suggest a direct Sₙ2-type displacement by a nucleophile, the dominant and operative mechanistic pathway involves the in-situ generation of difluorocarbene (:CF₂).[10][14][15][16] This distinction is critical for understanding the reagent's reactivity, selectivity, and broad substrate scope.

The process unfolds as follows:

-

Deprotonation: Under basic conditions (e.g., using KOH, K₂CO₃, or an amine base), the acidic proton of CF₂HOTf is abstracted.

-

Elimination & Carbene Formation: The resulting unstable anion rapidly eliminates the triflate anion (TfO⁻) to generate the highly reactive, electrophilic difluorocarbene intermediate (:CF₂).

-

Nucleophilic Trapping: The target nucleophile (e.g., a phenoxide, thiolate, or enolate) attacks the electrophilic carbon of the difluorocarbene, forming a new bond.

-

Protonation: Subsequent protonation of the resulting anion yields the final difluoromethylated product.

This carbene-mediated pathway explains the reagent's effectiveness with a wide array of nucleophiles, including those that are typically poor nucleophiles in Sₙ2 reactions.

Scope of Application & Experimental Protocols

The difluorocarbene pathway enables the efficient difluoromethylation of a broad range of heteroatom and carbon nucleophiles. Reactions are typically rapid, often completing within minutes at room temperature, and exhibit wide functional group tolerance.[17]

O-Difluoromethylation of Phenols and Alcohols

This is one of the most powerful applications of CF₂HOTf. The reaction is highly efficient for electron-rich, electron-deficient, and sterically hindered phenols.[17]

Table 1: Representative O-Difluoromethylation of Substituted Phenols

| Entry | Substrate (Phenol) | Product | Yield (%)[17] |

| 1 | 4-Butylphenol | 4-Butyl-1-(difluoromethoxy)benzene | 95 |

| 2 | 4-Acetylphenol | 1-(4-(Difluoromethoxy)phenyl)ethan-1-one | 91 |

| 3 | 4-Cyanophenol | 4-(Difluoromethoxy)benzonitrile | 88 |

| 4 | 2,6-Di-tert-butylphenol | 1,3-Di-tert-butyl-2-(difluoromethoxy)benzene | 85 |

| 5 | Vanillin | 4-(Difluoromethoxy)-3-methoxybenzaldehyde | 94 |

Protocol 1: General Procedure for O-Difluoromethylation of a Phenol [17]

-

Setup: To a glass vial equipped with a magnetic stir bar, add the phenol substrate (1.0 equiv., 0.5 mmol).

-

Dissolution: Add acetonitrile (MeCN, 2.0 mL) and water (H₂O, 0.5 mL) and stir until the phenol is fully dissolved.

-

Base Addition: Add an aqueous solution of potassium hydroxide (KOH, 3.0 M, 3.0 equiv., 0.5 mL). Stir for 1 minute at room temperature.

-

Reagent Addition: Add this compound (CF₂HOTf, 1.5 equiv., 0.75 mmol) dropwise via syringe. The reaction is often exothermic.

-

Reaction: Stir vigorously at room temperature. Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 5-15 minutes.

-

Work-up: Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl). Extract the aqueous phase with ethyl acetate (3x).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography to afford the desired aryl difluoromethyl ether.

Utility in One-Pot Syntheses

The mild conditions and rapid kinetics of this reaction make CF₂HOTf exceptionally well-suited for one-pot, multi-step sequences, streamlining synthetic efforts and avoiding the isolation of intermediates. A prime example is the conversion of aryl boronic acids to aryl difluoromethyl ethers.[17]

Protocol 2: One-Pot Difluoromethoxylation of an Aryl Boronic Acid [17]

-

Oxidation: In a vial, dissolve the aryl boronic acid (1.0 equiv., 0.5 mmol) in MeCN (2.0 mL). Add 30% aqueous hydrogen peroxide (H₂O₂, 2.0 equiv., 1.0 mmol). Stir at room temperature for 15 minutes.

-

Difluoromethylation: To the same vial containing the in-situ generated phenol, add aqueous KOH (3.0 M, 3.0 equiv., 0.5 mL) and stir for 1 minute. Add CF₂HOTf (1.5 equiv., 0.75 mmol) dropwise.

-

Reaction & Work-up: Stir for 10-15 minutes at room temperature. Proceed with the work-up and purification as described in Protocol 1.

S-, N-, and C-Difluoromethylation

The same carbene-based principle extends to other nucleophiles:

-

S-Difluoromethylation: Thiols and thiophenols react readily under similar basic conditions to provide difluoromethyl thioethers.[9][17]

-

N-Difluoromethylation: Nitrogen heterocycles, such as imidazoles and tetrazoles, can be effectively N-difluoromethylated.[14]

-

C-Difluoromethylation: Activated carbon acids, including β-ketoesters, malonates, and terminal alkynes, can undergo C-difluoromethylation to form a C-CF₂H bond.[14][18]

Safety and Handling

This compound is a reactive and hazardous substance that requires careful handling in a controlled laboratory environment.

-

Primary Hazards: The reagent is a flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage.[19] It is also corrosive.[20][21]

-

Personal Protective Equipment (PPE): Always handle CF₂HOTf in a certified chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), splash-proof safety goggles, a face shield, and a flame-retardant lab coat.[21][22]

-

Handling Procedures: Use non-sparking tools and keep the reagent away from heat, sparks, and open flames. Avoid contact with skin, eyes, and clothing.[23] Ensure containers are securely sealed when not in use.

-

Storage: Store in a cool, dry, and well-ventilated area designated for corrosive and flammable materials.[23] Keep away from incompatible materials such as strong oxidizing agents, acids, and bases.[23]

-

Spill & First Aid:

-

Spill: In case of a spill, evacuate the area. Contain the spill with an inert absorbent material (e.g., sand or vermiculite) and collect it into a sealed container for disposal.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[21][23]

-

Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[21][23]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[21]

-

Conclusion and Outlook

This compound is a powerful and practical reagent for the introduction of the valuable difluoromethyl group into organic molecules. Its reactivity, governed by the generation of difluorocarbene, allows for rapid and high-yielding transformations under mild conditions with a remarkably broad substrate scope and functional group tolerance.[17] The ability to use CF₂HOTf in streamlined, one-pot procedures further enhances its utility in complex molecule synthesis. For researchers and professionals in drug development, mastering the principles and protocols outlined in this guide provides a direct and efficient path to novel difluoromethylated compounds with potentially superior pharmacological profiles. As the demand for sophisticated fluorination strategies continues to grow, the importance of reagents like CF₂HOTf in the medicinal chemist's toolkit is set to expand even further.

References

-

Gobert, F., T. Billard, and B. R. Langlois. "Recent advances in difluoromethylation processes." Chemical Society Reviews, 2021. [Link]

-

Gobert, F., et al. "Late-stage difluoromethylation: concepts, developments and perspective." Chemical Society Reviews, 2021. [Link]

-

Wu, S., Song, H., & Hu, M. "Synthesis of Difluoromethylated Compounds." Science of Synthesis, 2022. [Link]

-

Prakash, G. K. Surya, et al. "Difluoromethylation Reactions of Organic Compounds." Semantic Scholar, 2022. [Link]

-

Dolbier, William R. "Recent Advances in Difluoromethylation Reaction." ResearchGate, 2013. [Link]

-

Smith, J., et al. "The F‐Difluoromethyl Group: Challenges, Impact and Outlook." ResearchGate, 2024. [Link]

-

Jude, K., et al. "CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties." National Institutes of Health, 2021. [Link]

-

Zhang, W., et al. "Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones." National Institutes of Health, 2022. [Link]

-

"this compound | C2HF5O3S | CID 542802." PubChem, N.D. [Link]

-

Hu, J., et al. "A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles." ACS Publications, 2011. [Link]

-

"this compound." ChemBK, 2024. [Link]

-

"Trifluoromethanesulfonic acid." Szabo-Scandic, N.D. [Link]

-

Kim, H., et al. "Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach." PubMed Central, 2022. [Link]

-

Hartwig, J. F., et al. "Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate." PubMed Central, 2013. [Link]

-

Liu, T., et al. "Copper-catalyzed carbo-difluoromethylation of alkenes via radical relay." PubMed Central, 2021. [Link]

-

Postigo, A. "Photocatalytic Difluoromethylation Reactions of Aromatic Compounds and Aliphatic Multiple C–C Bonds." MDPI, 2023. [Link]

-

Müller, C., et al. "Evaluating N‐difluoromethyltriazolium triflate as a precursor for the synthesis of high molar activity [18F]fluoroform." PubMed Central, 2020. [Link]

-

Hu, J., et al. "Facile double O-difluoromethylations of diphenols with TMSCF2Br." ScienceDirect, 2022. [Link]

-

Willner, H., et al. "Fluoromethyl Triflate and Fluoromethyl Fluorosulfonate: Easily Accessible and Powerful Fluoromethylation Reagents." ResearchGate, 2020. [Link]

-

Kim, H., et al. "Radical hydrodifluoromethylation of unsaturated C−C bonds via an electroreductively triggered two-pronged approach." Ohio University, 2022. [Link]

-

Prakash, G. K. Surya, et al. "New Solid-Phase Bound Electrophilic Difluoromethylating Reagent." ElectronicsAndBooks, N.D. [Link]

-

Willner, H., et al. "(PDF) Fluoromethyl Triflate and Fluoromethyl Fluorosulfonate: Easily Accessible and Powerful Fluoromethylation Reagents." ResearchGate, 2020. [Link]

-

Hu, J., et al. "A General Protocol for C−H Difluoromethylation of Carbon Acids with TMSCF2Br." Wiley Online Library, 2020. [Link]

-

Hu, J., et al. "N-Tosyl-S-difluoromethyl-S-phenylsulfoximine: A New Difluoromethylation Reagent for S-, N-, and C-Nucleophiles." ACS Publications, 2011. [Link]

- "CN106008282A - Method for synthesizing trifluoromethanesulfonate.

Sources

- 1. CF2H: a fascinating group for application in drug development enabling modulation of many molecular properties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Facile Entry to Pharmaceutically Important 3-Difluoromethyl-Quinoxalin-2-Ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-Ones - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Difluoromethylated Compounds - Xi'an Jiaotong University [scholar.xjtu.edu.cn]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. sioc.ac.cn [sioc.ac.cn]

- 9. Trifluoromethanesulfonic acid difluoromethyl ester | 1885-46-7 [chemicalbook.com]

- 10. This compound|CAS 1885-46-7 [benchchem.com]

- 11. Trifluoromethanesulfonic acid difluoromethyl ester synthesis - chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. sioc.cas.cn [sioc.cas.cn]

- 15. benchchem.com [benchchem.com]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Synthesis of Difluoromethyl Ethers with Difluoromethyltriflate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. sioc.cas.cn [sioc.cas.cn]

- 19. This compound | C2HF5O3S | CID 542802 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. chembk.com [chembk.com]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 22. chemicalbook.com [chemicalbook.com]

- 23. fishersci.com [fishersci.com]

The Advent of a Modern Difluoromethylating Agent: A Technical Guide to Difluoromethyl Trifluoromethanesulfonate

An In-depth Exploration of its Discovery, Synthesis, and Transformative Role in Modern Chemistry

Introduction: The Rise of a Privileged Structural Motif

In the landscape of modern medicinal and agricultural chemistry, the strategic incorporation of fluorine atoms into organic molecules has become a cornerstone of rational drug design. Among the various fluorinated motifs, the difluoromethyl group (–CF₂H) holds a position of particular significance. Its unique electronic properties, acting as a lipophilic hydrogen bond donor and a bioisostere for hydroxyl or thiol groups, allow for the fine-tuning of a molecule's pharmacokinetic and pharmacodynamic profile. This has led to an escalating demand for efficient and versatile reagents capable of introducing this valuable functionality, particularly in the later stages of a synthetic sequence.

This technical guide provides a comprehensive overview of Difluoromethyl trifluoromethanesulfonate (HCF₂OTf), a reagent that has emerged as a powerful and practical solution for difluoromethylation. We will delve into its historical context, detailing the evolution of difluoromethylating agents and the challenges that spurred the development of this modern tool. The guide will further provide a detailed examination of its synthesis, physicochemical properties, and a thorough exploration of its diverse applications, complete with field-proven experimental protocols.

A Historical Perspective: The Quest for a Practical Difluoromethylating Agent

The journey to efficient difluoromethylation has been a long and evolving narrative within organic chemistry. Early methods for introducing the –CF₂H group were often fraught with challenges, relying on harsh reaction conditions or reagents that were difficult to handle.

Historically, chlorodifluoromethane (HCF₂Cl, Freon 22), a gaseous and ozone-depleting substance, was a common source for generating difluorocarbene, a key intermediate for difluoromethylation. However, its physical state and environmental impact severely limited its practicality and scalability in a laboratory setting. The development of alternative difluorocarbene precursors marked a significant step forward, but many of these reagents still required high temperatures or strong bases, limiting their functional group tolerance and applicability to complex molecules.

The last few decades have witnessed a surge in the development of novel difluoromethylating agents, driven by the increasing recognition of the –CF₂H group's importance in drug discovery. This has led to the exploration of various sulfur-, silicon-, and phosphorus-based reagents capable of delivering the difluoromethyl moiety through nucleophilic, electrophilic, or radical pathways.

It was within this context of continuous innovation that this compound emerged as a game-changing reagent. While the exact first synthesis of this compound is not prominently documented in early literature, its popularization and the development of a highly practical synthetic route can be largely attributed to the work of John F. Hartwig and his research group. Their contributions transformed HCF₂OTf from a chemical curiosity into a widely accessible and highly effective tool for the modern synthetic chemist.

Physicochemical Properties and Handling

This compound is a colorless to yellow liquid with a pungent odor.[1] It is an air-stable compound, a significant advantage over many other reactive fluorinating agents.[2] Its key physical and chemical data are summarized in the table below.

| Property | Value | Reference |

| Chemical Formula | C₂HF₅O₃S | [1] |

| Molecular Weight | 200.08 g/mol | [1] |

| CAS Number | 1885-46-7 | [1][3][4] |

| Density | 1.584 g/mL at 25 °C | [1] |

| Boiling Point | 48.5-49 °C | |

| Flash Point | 57 °C | [3] |

| Synonyms | Difluoromethyl triflate, Trifluoromethanesulfonic acid difluoromethyl ester | [1][3] |

Safety and Handling: this compound is corrosive and can cause severe skin burns and eye damage. It is also harmful if swallowed and is a flammable liquid and vapor. Therefore, it must be handled with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. It should be stored in a cool, dry place away from heat and open flames.

The Hartwig Synthesis: A Practical and Scalable Route

A key factor in the widespread adoption of this compound is the development of a practical and scalable synthesis by Fier and Hartwig. This method, which avoids the use of ozone-depleting substances, has made the reagent readily accessible to the broader scientific community.

The synthesis involves the reaction of trifluoromethyltrimethylsilane (TMSCF₃, Ruppert-Prakash reagent) with trifluoromethanesulfonic acid (triflic acid, TfOH) in the presence of a catalytic amount of titanium(IV) chloride (TiCl₄).

Detailed Experimental Protocol for the Synthesis of this compound

The following protocol is adapted from the procedure reported by Fier and Hartwig.

Materials:

-

Trifluoromethanesulfonic acid (TfOH)

-

Titanium(IV) chloride (TiCl₄)

-

Trifluoromethyltrimethylsilane (TMSCF₃)

-

Schlenk flask and other standard glassware for air-sensitive techniques

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Preparation of the Reaction Mixture: To a Schlenk flask under an inert atmosphere, add trifluoromethanesulfonic acid (1.2 equivalents).

-

Addition of Catalyst: Carefully add a catalytic amount of titanium(IV) chloride (e.g., 1 mol%) to the stirred triflic acid.

-

Degassing: Evacuate the flask to remove any dissolved gases.

-

Addition of TMSCF₃: Cool the mixture to -20 °C and slowly add trifluoromethyltrimethylsilane (1.0 equivalent) via syringe.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour.

-

Isolation: The product, this compound, is a volatile liquid and can be isolated by vacuum distillation.

This procedure provides a reliable method for the multi-gram scale synthesis of HCF₂OTf, making it a readily available reagent for laboratory use.

Applications in Organic Synthesis: A Versatile Difluoromethylating Agent

This compound has proven to be a highly effective reagent for the difluoromethylation of a wide range of nucleophiles, most notably phenols and thiols, to form the corresponding difluoromethyl ethers and thioethers.

O-Difluoromethylation of Phenols

The synthesis of aryl difluoromethyl ethers is a particularly important transformation, as this motif is found in numerous pharmaceuticals and agrochemicals. HCF₂OTf allows for the efficient O-difluoromethylation of a diverse array of phenols under mild, basic conditions.

The reaction is typically carried out at room temperature and is complete within minutes. A key advantage of this methodology is its exceptional functional group tolerance, accommodating esters, amides, ketones, nitriles, and even aldehydes.

Experimental Protocol for the O-Difluoromethylation of a Phenol

Materials:

-

Phenol substrate

-

This compound (HCF₂OTf)

-

Potassium hydroxide (KOH)

-

Acetonitrile (MeCN)

-

Water

Procedure:

-

Dissolve the Phenol: In a vial, dissolve the phenol (1.0 equivalent) in a mixture of acetonitrile and aqueous potassium hydroxide.

-

Add HCF₂OTf: To the stirred solution at room temperature, add this compound (1.2 equivalents).

-

Reaction Monitoring: The reaction is typically rapid and can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Once the reaction is complete, quench with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel.

S-Difluoromethylation of Thiols

Analogous to the O-difluoromethylation of phenols, HCF₂OTf is also a highly effective reagent for the S-difluoromethylation of thiols to furnish the corresponding difluoromethyl thioethers. The reaction proceeds under similar mild, basic conditions and exhibits broad functional group compatibility.

Mechanistic Insights: The Role of Difluorocarbene

The mechanism of the difluoromethylation reaction with HCF₂OTf is believed to proceed through the in-situ generation of difluorocarbene (:CF₂). Under basic conditions, the acidic proton of HCF₂OTf is abstracted, leading to an unstable intermediate that rapidly eliminates the triflate anion to form difluorocarbene. This highly reactive intermediate is then trapped by the nucleophilic phenol or thiol to afford the difluoromethylated product.

This mechanistic pathway explains the broad scope of the reaction and its tolerance of various functional groups, as the difluorocarbene intermediate is a highly reactive but relatively unselective species that reacts rapidly with the available nucleophile.

Conclusion: A Modern Tool for Late-Stage Functionalization

This compound has firmly established itself as a premier reagent for the introduction of the valuable difluoromethyl group into organic molecules. Its development, particularly the practical and scalable synthesis reported by Hartwig and co-workers, has addressed many of the limitations of earlier difluoromethylating agents. The reagent's air stability, liquid form, and the mild conditions required for its application make it an exceptionally user-friendly tool for both academic and industrial research.

The ability to perform late-stage difluoromethylation on complex molecules with a high degree of functional group tolerance is of paramount importance in drug discovery and development. As the demand for novel fluorinated compounds continues to grow, the utility and importance of this compound are certain to expand, solidifying its place as an indispensable reagent in the modern synthetic chemist's toolbox.

References

- Fier, P. S., & Hartwig, J. F. (2013). Synthesis of difluoromethyl ethers with difluoromethyltriflate.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

ChemBK. (n.d.). This compound. Product Page. Retrieved from [Link]

- Qing, F. L., Fan, J., Sun, H. B., & Yue, X. J. (1997). First synthesis of ortho-trifluoromethylated aryl triflates. Journal of the Chemical Society, Perkin Transactions 1, (20), 3053-3058.

- Sap, J. B., Meyer, C. F., Straathof, N. J., Iwumene, N., am Ende, C. W., Trabanco, A. A., & Gouverneur, V. (2021). Late-stage difluoromethylation: concepts, developments and perspective. Chemical Society Reviews, 50(15), 8214-8247.

- Baran, P. S., & Cernijenko, A. (2012). A new reagent for direct difluoromethylation. Journal of the American Chemical Society, 134(42), 17568-17571.

-

QMRO. (n.d.). Innovative Developments in the field of Difluoromethylation Chemistry. Retrieved from [Link]

- Gramstad, T., & Haszeldine, R. N. (1956). Perfluoroalkyl derivatives of sulphur. Part IV. Perfluoroalkanesulphonic acids. Journal of the Chemical Society (Resumed), 173-180.

- Beard, C. D., Baum, K., & Grakauskas, V. (1973). Synthesis of trifluoromethanesulfonate esters. The Journal of Organic Chemistry, 38(21), 3673-3677.

Sources

- 1. 二氟甲基三氟甲磺酸盐 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. A new way to prepare fluorinated pharmaceuticals | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 3. CAS 1885-46-7 | 6164-3-45 | MDL MFCD28054469 | this compound | SynQuest Laboratories [synquestlabs.com]

- 4. Trifluoromethanesulfonic acid difluoromethyl ester synthesis - chemicalbook [chemicalbook.com]

Theoretical Studies on the Reactivity of Difluoromethyl Trifluoromethanesulfonate: From Mechanistic Insight to Predictive Computational Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The difluoromethyl (CF₂H) group is a uniquely valuable motif in modern medicinal chemistry, acting as a bioisostere for hydroxyl and thiol groups while serving as a lipophilic hydrogen bond donor.[1][2][3][4] These properties can significantly enhance a drug candidate's metabolic stability, membrane permeability, and target binding affinity.[1][5] Difluoromethyl trifluoromethanesulfonate (CF₂HOTf), a readily prepared and easy-to-handle liquid reagent, has emerged as a powerful tool for introducing this group.[6] This guide provides an in-depth analysis of the theoretical underpinnings of CF₂HOTf reactivity. Moving beyond simple reaction schemes, we will explore the causal factors dictating its mechanistic pathway, present a self-validating computational protocol using Density Functional Theory (DFT) to probe its reactivity, and offer insights into interpreting the resulting data for predictive drug development.

Section 1: The Core Mechanistic Question: Sₙ2 Displacement vs. Carbene Generation

A cursory glance at the structure of this compound might suggest a straightforward reactivity profile. The trifluoromethanesulfonate (triflate, OTf) group is one of the best known leaving groups in organic chemistry, and one might instinctively propose a direct nucleophilic substitution (Sₙ2) pathway where a nucleophile attacks the difluoromethyl carbon.

However, experimental evidence and theoretical analysis reveal a more nuanced and elegant mechanism.[6][7] The predominant reactive pathway does not involve the direct transfer of a difluoromethyl cation (CF₂H⁺). Instead, under basic conditions, the acidic proton on the difluoromethyl carbon is abstracted. This generates a transient, unstable anion that rapidly eliminates the triflate leaving group to form the highly reactive electrophile, difluorocarbene (:CF₂).[7] This carbene is the key intermediate that is subsequently trapped by nucleophiles.

This mechanistic divergence is critical. The reaction's outcome is not governed by direct backside attack, but by the generation and subsequent reaction of a neutral, two-coordinate carbon species. This understanding fundamentally alters how we predict its reactivity with complex substrates.

Section 2: A Predictive Framework: Computational Investigation via Density Functional Theory (DFT)

To quantitatively validate the mechanistic hypothesis and predict reactivity, we turn to computational chemistry. Density Functional Theory (DFT) offers a powerful balance of accuracy and computational efficiency, making it the workhorse for mechanistic studies in organic chemistry.[5][8][9]

Expertise & Experience: The Rationale Behind the Protocol

The goal is not merely to run a calculation, but to design a virtual experiment that accurately reflects reality. The choice of functional, basis set, and solvent model are critical decisions.

-

Functional Selection: A functional like B3LYP is a robust starting point, known for its general utility. For systems where dispersion forces may be significant, a functional from the M06 family, such as M06-2X , is often preferred.

-

Basis Set Selection: A Pople-style basis set like 6-311+G(d,p) provides a good compromise between accuracy and computational cost. The + indicates diffuse functions, essential for describing anions, and the (d,p) denotes polarization functions, necessary for accurately describing bonding.

-

Solvent Modeling: Reactions are rarely performed in the gas phase. A continuum solvent model, such as the Polarizable Continuum Model (PCM) or the SMD model , is crucial for simulating the bulk solvent environment (e.g., acetonitrile, as used in experimental work[6]) and obtaining energetically realistic results.

Trustworthiness: A Self-Validating Computational Protocol

This protocol is designed to be a self-validating system. Each step provides a check for the subsequent one, ensuring the final energy values are physically meaningful.

-

Step 1: Geometry Optimization of All Species:

-

Action: Obtain the lowest energy structure for all reactants (CF₂HOTf, base, nucleophile), intermediates (deprotonated anion, difluorocarbene), transition states, and products.

-

Validation: Confirm convergence criteria have been met.

-

-

Step 2: Transition State (TS) Location:

-

Action: For both the deprotonation step and the nucleophilic attack on the carbene, locate the transition state structure. This can be done using methods like Synchronous Transit-Guided Quasi-Newton (QST2/QST3) or by using an approximate guess and refining with an eigenvector-following algorithm (e.g., Berny optimization).

-

Validation: A true TS structure will have a single imaginary frequency in the subsequent frequency calculation.

-

-

Step 3: Frequency Calculation:

-

Action: Perform a frequency calculation on all optimized structures (minima and transition states) at the same level of theory.

-

Validation:

-

Confirm that all minima (reactants, intermediates, products) have zero imaginary frequencies.

-

Confirm that each transition state has exactly one imaginary frequency, corresponding to the motion along the reaction coordinate.

-

-

Output: This step yields crucial thermodynamic data, including the Zero-Point Vibrational Energy (ZPVE) and Gibbs Free Energy (G).

-

-

Step 4: Intrinsic Reaction Coordinate (IRC) Analysis:

-

Action: For each validated transition state, perform an IRC calculation. This involves "walking" downhill from the TS in both forward and reverse directions along the reaction coordinate.

-

Validation: The IRC path must connect the transition state to the correct reactant and product (or intermediate) on the potential energy surface. This definitively proves that the located TS is the correct one for the reaction step .

-

Section 3: Data Interpretation and Energetic Analysis

The output of the computational protocol is a set of energies for all stationary points on the potential energy surface. By comparing the Gibbs free energies (which account for enthalpy and entropy at a given temperature), we can construct a reaction energy profile that quantitatively demonstrates which mechanistic pathway is more favorable.

Quantitative Data Summary

The following table presents illustrative data that would be obtained from the DFT protocol described above for the reaction of CF₂HOTf with a phenoxide nucleophile. The data clearly shows the kinetic and thermodynamic preference for the carbene-generation pathway over a hypothetical Sₙ2 reaction.

| Parameter | Carbene Pathway | Sₙ2 Pathway | Conclusion |

| ΔG‡ (Step 1) | Low (Deprotonation) | Very High (Sₙ2 Attack) | Carbene generation is kinetically favored. |

| ΔG‡ (Step 2) | Very Low (Carbene Trapping) | N/A | The trapping of the highly reactive carbene is very fast. |